naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone
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Overview
Description
Naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone is a complex organic compound that features a naphthalene ring fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with benzimidazole precursors under controlled conditions. For instance, the reaction may involve the use of a catalyst such as copper (I) in a cycloaddition reaction . The reaction conditions often require specific temperatures and solvents to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanol, while substitution reactions could produce various derivatives with different functional groups.
Scientific Research Applications
Naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-propan-1-one: A structurally related compound with similar chemical properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene ring and benzimidazole moiety.
Uniqueness
Naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
naphthalen-1-yl-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(2)23-19-13-6-5-12-18(19)22-21(23)20(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVWDFLYYZUJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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